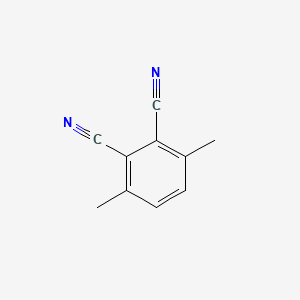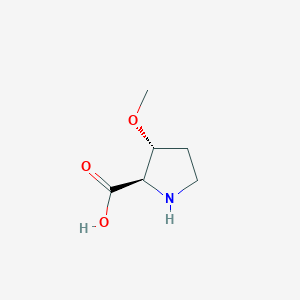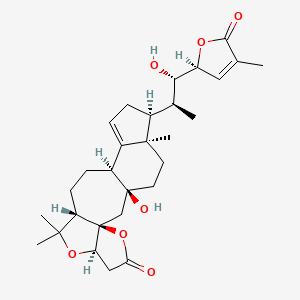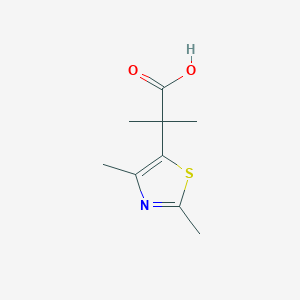
2-(Dimethyl-1,3-thiazol-5-yl)-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethyl-1,3-thiazol-5-yl)-2-methylpropanoic acid is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including antimicrobial, antifungal, antiviral, and antitumor agents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethyl-1,3-thiazol-5-yl)-2-methylpropanoic acid typically involves the reaction of 2,4-dimethylthiazole with appropriate reagents under controlled conditions. One common method includes the reaction of 2,4-dimethylthiazole with a brominated precursor in the presence of a base, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-(Dimethyl-1,3-thiazol-5-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
科学的研究の応用
2-(Dimethyl-1,3-thiazol-5-yl)-2-methylpropanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, fungicides, and biocides
作用機序
The mechanism of action of 2-(Dimethyl-1,3-thiazol-5-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, it may inhibit microbial growth by interfering with essential enzymes or disrupt cellular processes in cancer cells .
類似化合物との比較
Similar Compounds
Thiazole: A parent compound with a similar structure but lacking the propanoic acid group.
2,4-Dimethylthiazole: A precursor in the synthesis of 2-(Dimethyl-1,3-thiazol-5-yl)-2-methylpropanoic acid.
Benzothiazole: Contains a fused benzene ring and exhibits different biological activities
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
特性
分子式 |
C9H13NO2S |
|---|---|
分子量 |
199.27 g/mol |
IUPAC名 |
2-(2,4-dimethyl-1,3-thiazol-5-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H13NO2S/c1-5-7(13-6(2)10-5)9(3,4)8(11)12/h1-4H3,(H,11,12) |
InChIキー |
UVEZSZDRSAGKDP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)C)C(C)(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2-(4-ethoxyphenyl)-5-(thiophen-2-YL)thieno[2,3-D]pyrimidine](/img/structure/B13060412.png)
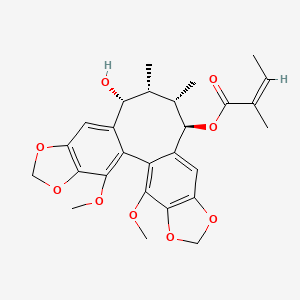
![ethyl N-[(Z)-2-acetyl-3-(4-methoxyanilino)-2-propenoyl]carbamate](/img/structure/B13060428.png)
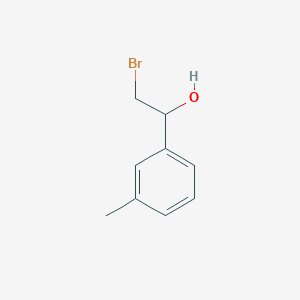
![4-Bromo-7-chlorothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B13060443.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylpiperidin-4-yl)acetic acid](/img/structure/B13060447.png)

